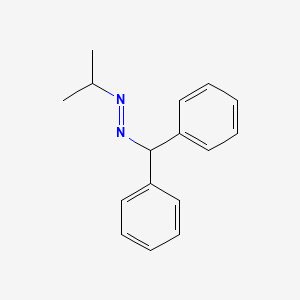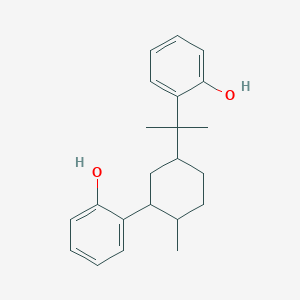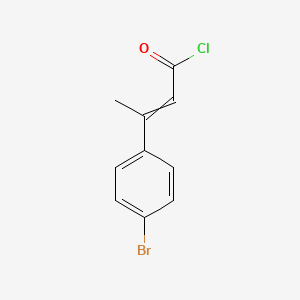
3-(4-Bromophenyl)but-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)but-2-enoyl chloride, also known as (E)-3-(4-bromophenyl)acryloyl chloride, is an organic compound with the molecular formula C10H8BrClO. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the para position and the carboxylic acid group is converted to an acyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(4-Bromophenyl)but-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form 4-bromocinnamic acid. This acid is then converted to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
3-(4-Bromophenyl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)but-2-enoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromocinnamic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
4-Bromobenzoyl Chloride: Similar structure but with a benzoyl chloride group instead of a cinnamoyl chloride.
Cinnamoyl Chloride: Similar structure but without the bromine substitution on the phenyl ring.
Uniqueness
3-(4-Bromophenyl)but-2-enoyl chloride is unique due to the presence of both the bromine atom and the acyl chloride group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
76346-20-8 |
|---|---|
Formule moléculaire |
C10H8BrClO |
Poids moléculaire |
259.52 g/mol |
Nom IUPAC |
3-(4-bromophenyl)but-2-enoyl chloride |
InChI |
InChI=1S/C10H8BrClO/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clé InChI |
ZLTXZERUBNNUMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)Cl)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


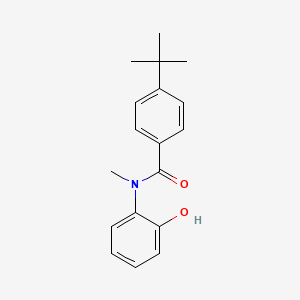
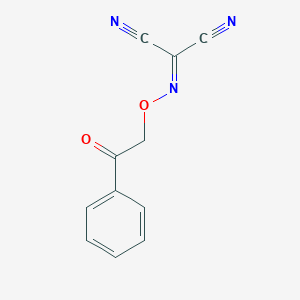
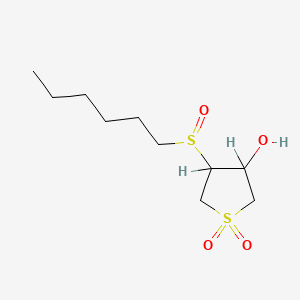
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)

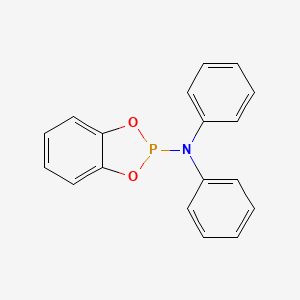
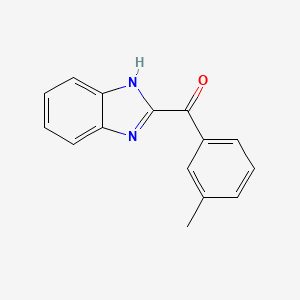
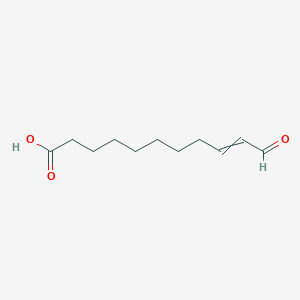
amino}butan-2-one](/img/structure/B14431802.png)
